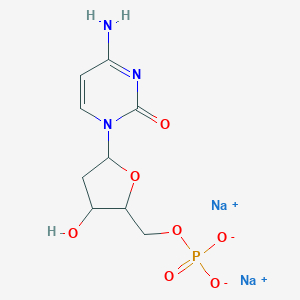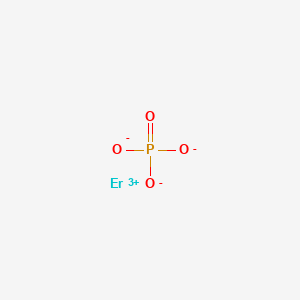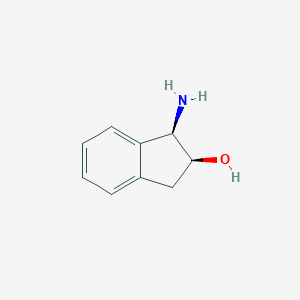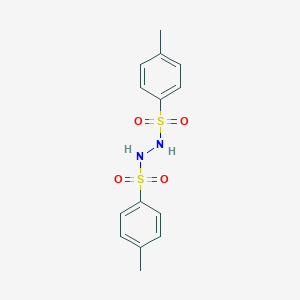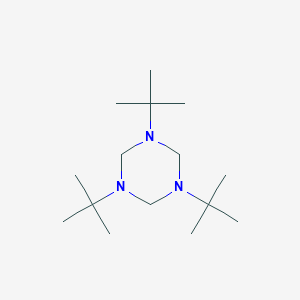
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine (TBT) is a cyclic triazine compound that has gained attention in the scientific community due to its potential applications in various fields. TBT is a nitrogen-containing heterocyclic compound that has been synthesized and studied for its unique properties.
Mechanism of Action
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine's mechanism of action is not fully understood, but it is believed to act by inhibiting certain enzymes, including acetylcholinesterase and proteases. 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has also been shown to modulate the immune system by activating T cells and increasing the production of cytokines.
Biochemical and Physiological Effects
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of fungi and bacteria, modulate the immune system, and inhibit the activity of certain enzymes. 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has also been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for use in cancer treatment.
Advantages and Limitations for Lab Experiments
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine, including its potential use as a pesticide, antitumor agent, and immune modulator. Further research is also needed to fully understand 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine's mechanism of action and potential toxicity. Additionally, the development of new 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine derivatives with improved properties may lead to new applications in various fields.
Synthesis Methods
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine can be synthesized through various methods, including the reaction of tert-butylamine with formaldehyde and hydrogen cyanide. Another method involves the reaction of tert-butylamine with formaldehyde and acetaldehyde. 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine can also be synthesized through the reaction of hexahydro-1,3,5-triazine with tert-butyl alcohol and acetic anhydride. The synthesis of 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine is a complex process and requires careful attention to detail to ensure the purity and yield of the final product.
Scientific Research Applications
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has been shown to have antifungal and antibacterial properties, making it a potential candidate for use as a pesticide. In medicine, 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has been studied for its potential use as an antitumor agent, as well as its ability to modulate the immune system. In material science, 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has been studied for its potential use in the development of new materials with unique properties.
properties
CAS RN |
10560-39-1 |
|---|---|
Product Name |
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine |
Molecular Formula |
C15H33N3 |
Molecular Weight |
255.44 g/mol |
IUPAC Name |
1,3,5-tritert-butyl-1,3,5-triazinane |
InChI |
InChI=1S/C15H33N3/c1-13(2,3)16-10-17(14(4,5)6)12-18(11-16)15(7,8)9/h10-12H2,1-9H3 |
InChI Key |
XNJJKNFDJBAYSE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CN(CN(C1)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)N1CN(CN(C1)C(C)(C)C)C(C)(C)C |
Other CAS RN |
10560-39-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




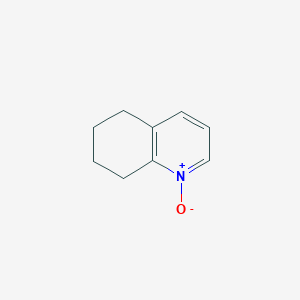
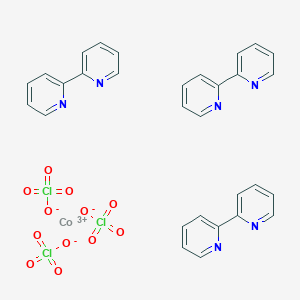
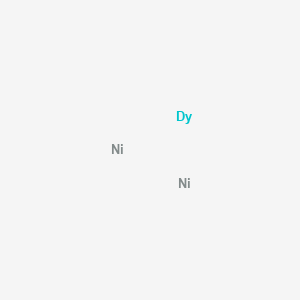
![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)

